molecular formula C19H24N4OS2 B12188044 (5,6-Dimethyl-2-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)(3-morpholin-4-ylpro pyl)amine

(5,6-Dimethyl-2-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)(3-morpholin-4-ylpro pyl)amine

Cat. No.: B12188044
M. Wt: 388.6 g/mol
InChI Key: DHEYYWCMKOFLHL-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-2-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)(3-morpholin-4-ylpropyl)amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple fused rings, including thiophene and pyrimidine rings, which are known for their significant roles in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-2-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)(3-morpholin-4-ylpropyl)amine typically involves multi-step organic reactions. The process begins with the formation of the thiophene and pyrimidine rings, followed by their fusion to form the thiopheno[3,2-e]pyrimidine core. The introduction of the dimethyl and thienyl groups is achieved through specific substitution reactions. Finally, the morpholin-4-ylpropylamine moiety is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory synthesis to industrial production through careful optimization of each step.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-2-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)(3-morpholin-4-ylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5,6-Dimethyl-2-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)(3-morpholin-4-ylpropyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities. The presence of thiophene and pyrimidine rings suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows it to interact with specific enzymes and receptors, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-2-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like dithieno[3,2-b:2′,3′-d]thiophene (DTT) share structural similarities with the thiophene ring system.

    Pyrimidine Derivatives: Compounds containing pyrimidine rings, such as certain nucleotides and pharmaceuticals, are structurally related.

Uniqueness

The uniqueness of (5,6-Dimethyl-2-(2-thienyl)thiopheno[3,2-e]pyrimidin-4-yl)(3-morpholin-4-ylpropyl)amine lies in its fused ring structure and the presence of multiple functional groups. This combination of features provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.

Properties

Molecular Formula

C19H24N4OS2

Molecular Weight

388.6 g/mol

IUPAC Name

5,6-dimethyl-N-(3-morpholin-4-ylpropyl)-2-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H24N4OS2/c1-13-14(2)26-19-16(13)18(21-17(22-19)15-5-3-12-25-15)20-6-4-7-23-8-10-24-11-9-23/h3,5,12H,4,6-11H2,1-2H3,(H,20,21,22)

InChI Key

DHEYYWCMKOFLHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NCCCN3CCOCC3)C4=CC=CS4)C

Origin of Product

United States

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